![molecular formula C15H21N3O5S2 B2367544 4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 2415509-59-8](/img/structure/B2367544.png)
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as JNJ-53718678 and is a potent and selective inhibitor of the protein kinase CK1δ. The purpose of
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A study focused on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Research on the synthesis and in vitro biological screening of benzenesulfonamide derivatives, including studies on antimicrobial activity, assessed through qualitative and quantitative assays (El-Gaby et al., 2018).
Carbonic Anhydrase Inhibition
- A study reported the synthesis of benzenesulfonamide derivatives and their evaluation as carbonic anhydrase inhibitors, highlighting their potential therapeutic applications (Gul et al., 2016).
Photocatalytic Applications
- Investigations into the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, emphasizing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Herbicide Metabolism
- A study on the metabolism of chlorsulfuron (a herbicide) by plants, detailing the biological basis for its selectivity in cereals, which is a derivative of benzenesulfonamide (Sweetser, Schow, & Hutchison, 1982).
Anticancer Activity
- Research into the synthesis of benzenesulfonamides with potential anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to target theryanodine receptor (RyR) , which plays a crucial role in calcium ion channel regulation in muscle cells.
Mode of Action
Compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in carbon–carbon bond-forming reactions. The process involves oxidative addition and transmetalation, where the compound interacts with a metal catalyst like palladium .
Biochemical Pathways
Its potential use in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it could contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to depend on factors such as reaction conditions and the stability of the organoboron reagent .
properties
IUPAC Name |
4-cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-23-15(7-9-18(10-8-15)24(2,19)20)12-17-25(21,22)14-5-3-13(11-16)4-6-14/h3-6,17H,7-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMAOSHGSZOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
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